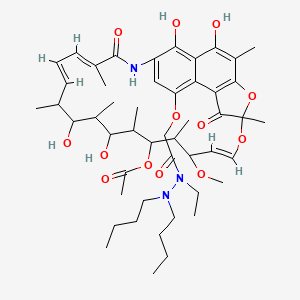
Rifamycin B dibutylethylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin B dibutylethylhydrazide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their broad-spectrum antibacterial activity, particularly against mycobacteria, which makes them valuable in the treatment of diseases such as tuberculosis and leprosy . This compound is a semi-synthetic compound designed to enhance the pharmacological properties of the parent molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin B dibutylethylhydrazide typically involves the chemical modification of rifamycin B. The process begins with the isolation of rifamycin B from the fermentation broth of Amycolatopsis mediterranei . The rifamycin B is then subjected to a series of chemical reactions, including hydrazone formation with dibutylethylhydrazide under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The fermentation process is optimized to maximize the yield of rifamycin B, which is then purified and chemically modified. The use of continuous flow synthesis in microreactors has been explored to improve the efficiency and reduce the cost of production .
Chemical Reactions Analysis
Types of Reactions
Rifamycin B dibutylethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly at the hydrazide moiety, can lead to the formation of new derivatives with enhanced activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with different pharmacological profiles. These derivatives are often screened for their antibacterial activity and other therapeutic properties .
Scientific Research Applications
Rifamycin B dibutylethylhydrazide has a wide range of scientific research applications:
Mechanism of Action
Rifamycin B dibutylethylhydrazide exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase . This inhibition prevents the synthesis of RNA, thereby blocking protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, which is essential for the transcription process .
Comparison with Similar Compounds
Rifamycin B dibutylethylhydrazide is compared with other rifamycin derivatives such as rifampicin, rifabutin, and rifapentine . While all these compounds share a common mechanism of action, this compound is unique in its chemical structure, which provides it with distinct pharmacological properties. For instance, it may exhibit different pharmacokinetics and bioavailability compared to other rifamycins .
List of Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
- Rifamycin SV
- Rifamycin S
Properties
CAS No. |
38123-28-3 |
|---|---|
Molecular Formula |
C49H71N3O13 |
Molecular Weight |
910.1 g/mol |
IUPAC Name |
[(9E,19E,21E)-27-[2-[(dibutylamino)-ethylamino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H71N3O13/c1-13-16-22-51(23-17-14-2)52(15-3)37(54)26-62-36-25-34-44(58)39-38(36)40-46(32(9)43(39)57)65-49(11,47(40)59)63-24-21-35(61-12)29(6)45(64-33(10)53)31(8)42(56)30(7)41(55)27(4)19-18-20-28(5)48(60)50-34/h18-21,24-25,27,29-31,35,41-42,45,55-58H,13-17,22-23,26H2,1-12H3,(H,50,60)/b19-18+,24-21+,28-20+ |
InChI Key |
IGGFRTRKZAPDSI-ZERZFNGNSA-N |
Isomeric SMILES |
CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
Canonical SMILES |
CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















